beta-catenin/CBP-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[[1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZWHQPEJGPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N6O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of β Catenin/cbp Antagonists
Mechanism of Selective Interaction Disruption
The therapeutic potential of β-catenin/CBP antagonists hinges on their ability to selectively disrupt the interaction between β-catenin and CBP without significantly affecting the closely related p300. This selectivity is achieved through high-affinity binding to a specific region of CBP that is less conserved in p300. nih.gov
Research has demonstrated that antagonists like ICG-001 bind with high affinity and specificity to the N-terminus of CBP. nih.gov Specifically, the binding site for ICG-001 has been mapped to the initial 110 amino acids of the CBP protein. pnas.org This direct binding physically obstructs the interaction between CBP and β-catenin. nih.gov Despite the extensive number of molecular partners for CBP, data indicates that the binding of ICG-001 to this N-terminal region is highly specific, which is central to its mechanism of action. nih.gov The interaction between β-catenin and CBP involves the CREB-binding domain of CBP and the C-terminal region of β-catenin, specifically from Armadillo (Arm) repeat 10 to the end. nih.gov
A critical feature of compounds like ICG-001 is their selectivity for CBP over p300. nih.govpnas.org Although CBP and p300 share a high degree of homology, the extreme N-terminal region, where these antagonists bind, is the least conserved portion, with only 66% identity between them. nih.gov This divergence allows for the design of small molecules that can discriminate between the two coactivators. It has been explicitly shown that ICG-001 does not bind to p300. nih.gov This preferential disruption is fundamental to the compound's downstream effects, as it doesn't abolish all β-catenin-mediated transcription but rather shifts the coactivator balance away from CBP and towards p300. nih.govresearchgate.net
| Feature | CBP (CREB-binding protein) | p300 |
|---|---|---|
| Antagonist Binding Site | Binds with high affinity to the N-terminus. nih.govpnas.org | Does not bind ICG-001. nih.gov |
| Interaction with β-catenin | Disrupted by ICG-001. nih.gov | Not disrupted by ICG-001. pnas.org |
| Associated Transcriptional Program | Self-renewal, proliferation. nih.govresearchgate.net | Differentiation. nih.govresearchgate.net |
Impact on Transcriptional Programs
By selectively inhibiting the β-catenin/CBP interaction, these antagonists induce a significant shift in the cellular transcriptional landscape. This shift is not a simple shutdown of Wnt signaling but a rebalancing of transcriptional programs, which has profound effects on gene expression, chromatin architecture, and cell fate. nih.gov
The primary consequence of selectively blocking the β-catenin/CBP interaction is an enhanced reliance on p300 for β-catenin-mediated transcription. nih.gov This rebalancing act effectively switches the transcriptional output from a program favoring self-renewal and proliferation to one that promotes differentiation. nih.govresearchgate.net This mechanism has been demonstrated to correct defects in neuronal differentiation and can initiate differentiation in various stem and progenitor cells. nih.govpnas.org The differential use of these coactivators by β-catenin is a key regulatory node that determines cell fate decisions, and antagonists of the CBP interaction exploit this node to force a switch toward a p300-dependent, differentiative state. researchgate.net
The pleiotropic effects of β-catenin/CBP antagonists extend beyond canonical Wnt target genes, largely due to their impact on enhancers and super-enhancers (SEs). nih.gov SEs are large clusters of enhancers that are critical for regulating genes that define cell identity. nih.govnih.gov Both CBP and p300, along with acetylated H3K27 (H3K27Ac), are key markers of active enhancer and SE regions. nih.gov β-catenin can be recruited to these regions, where it then recruits either CBP or p300. nih.gov By blocking CBP's interaction with β-catenin, antagonists like ICG-001 can dismiss CBP from these regulatory sites, which may then lead to the recruitment of p300. nih.gov This altered coactivator occupancy at enhancers and super-enhancers leads to a reprogramming of cell-identity genes. For instance, ICG-001 has been shown to target SEs in certain cancer cells, down-regulating genes involved in maintaining stemness. nih.gov This modulation of coactivator usage at critical genomic regulatory regions is a key mechanism for the broad effects observed with these inhibitors. nih.govresearchgate.net
The net result of rebalancing coactivator usage and altering enhancer occupancy is a significant change in global gene expression. Treatment with β-catenin/CBP inhibitors leads to widespread transcriptional changes. biorxiv.orgresearchgate.net For example, studies in head and neck squamous cell carcinoma cells showed that the inhibitor ICG-001 altered the expression of genes associated with cell proliferation, intercellular adhesion, and invasion. researchgate.net In osteosarcoma cells, ICG-001 treatment was found to decrease the expression of proliferation-related genes like Cyclin D1. mdpi.com Furthermore, analysis of pancreatic cancer cells treated with ICG-001 revealed global changes in three-dimensional chromatin architecture and identified altered expression of genes enriched in the insulin (B600854) signaling pathway. biorxiv.org These findings illustrate that specific inhibition of the β-catenin/CBP interaction triggers a cascade of molecular events that culminates in a comprehensive reprogramming of the cell's gene expression profile.
| Affected Gene/Pathway | Effect of β-catenin/CBP Antagonist (e.g., ICG-001) | Cellular Context | Reference |
|---|---|---|---|
| Survivin (BIRC5) | Downregulation | Cancer cells | nih.gov |
| ID1 and ID3 (Stemness Genes) | Downregulation | Diffuse intrinsic pontine gliomas | nih.gov |
| Cyclin D1 | Downregulation | Mutant PC-12 cells, Osteosarcoma | pnas.orgmdpi.com |
| Insulin Signaling Pathway Genes | Altered expression | Pancreatic cancer cells | biorxiv.org |
| E-cadherin | Increased expression (inhibition of EMT) | Human airway epithelial cells | nih.gov |
Influence on Cellular Fate Decisions
The interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP) is a critical nexus in determining cellular fate. Antagonists of this interaction, such as the small molecule beta-catenin/CBP-IN-1 (ICG-001), play a significant role in shifting the balance between stemness and differentiation, self-renewal and lineage commitment, and proliferation and apoptosis. nih.govmdpi.com These compounds selectively inhibit the binding of β-catenin to CBP, which favors the association of β-catenin with its other highly homologous coactivator, p300. This switch in coactivator usage is not a minor adjustment but a fundamental rewiring of transcriptional programs that leads to profound changes in cell behavior. nih.govnih.gov
Forced Initiation of Differentiation Programs
The selective blockade of the β-catenin/CBP interaction by specific antagonists serves as a molecular trigger for initiating differentiation programs across a variety of cell types, including both normal and cancerous stem/progenitor cells. nih.gov The underlying mechanism hinges on the differential roles of the coactivators CBP and p300. While the β-catenin/CBP complex is associated with the maintenance of an undifferentiated, proliferative state, the β-catenin/p300 complex drives the transcription of genes that promote lineage commitment and maturation. nih.govnih.govpnas.org
By preventing β-catenin from associating with CBP, antagonists like ICG-001 effectively force a shift towards p300-mediated transcription. nih.govnih.gov This enhanced p300 usage initiates a differentiative program, compelling stem and progenitor cells to exit their pluripotent state and commit to a specific lineage. nih.gov For instance, in neuronal precursor cells, inhibition of the β-catenin/CBP interaction can rescue defects in neuronal differentiation. pnas.orgnih.gov This suggests that an overactive TCF/β-catenin/CBP transcriptional program can stall differentiation, and antagonizing this specific interaction can restore the cell's ability to mature. pnas.orgnih.gov This forced differentiation has been observed in various models, highlighting a conserved role for the CBP/p300 switch in controlling the transition from a progenitor state to a differentiated one. nih.govpnas.org
| Cell/Tissue Model | Effect of β-catenin/CBP Antagonism | Key Finding |
| Neuronal Precursor Cells | Rescues defects in neuronal differentiation and neurite outgrowth. pnas.orgnih.gov | Shifts transcription from a CBP-dependent to a p300-dependent program, initiating differentiation. pnas.org |
| Hematopoietic Stem Cells | Promotes hematopoietic differentiation. pnas.org | p300 is critical for proper hematopoietic differentiation, whereas CBP is essential for self-renewal. pnas.org |
| Pancreatic Cancer Cells | Induces a change in gene expression associated with the initiation of differentiation. nih.gov | The switch in coactivator usage from CBP to p300 leads to a loss in cellular potency. nih.gov |
| General Stem/Progenitor Cells | Initiates differentiation programs. nih.gov | Selectively blocking the CBP/β-catenin interaction enhances p300/β-catenin mediated transcription. nih.gov |
Modulation of Cell Self-Renewal Capacity
The capacity for self-renewal is a defining characteristic of stem cells, and the Wnt/β-catenin signaling pathway is a master regulator of this process. nih.govpnas.org The interaction between β-catenin and CBP is integral to maintaining this self-renewal capability. nih.gov The β-catenin/CBP transcriptional complex activates genes that sustain "stemness," allowing stem cells to divide and produce more stem cells without differentiating. nih.govnih.gov
Antagonism of the β-catenin/CBP interaction directly challenges this self-renewal machinery. By blocking this specific interaction, compounds like ICG-001 diminish the cell's ability to maintain its pluripotent state. nih.gov This leads to a decrease in the pool of self-renewing cells as they are pushed towards differentiation. nih.gov In hematopoietic stem cells, for example, CBP has been shown to be essential for self-renewal, a function distinct from its homolog p300. pnas.org Similarly, in various cancer stem cell populations, targeting the β-catenin/CBP axis has been shown to suppress self-renewal, which is a critical factor in tumor progression and resistance to therapy. nih.gov This modulation of self-renewal capacity represents a key therapeutic strategy, as it targets the very cells responsible for sustaining both normal tissues and malignant growths. nih.govnih.gov
| Cell Type | Role of β-catenin/CBP Interaction | Effect of Antagonism |
| Somatic Stem Cells | Balances self-renewal versus differentiation. nih.gov | Shifts the balance towards differentiation, reducing the self-renewing pool. nih.gov |
| Neuronal Stem Cells | Promotes self-renewal. pnas.orgnih.gov | Suppresses self-renewal and promotes neuronal differentiation. pnas.org |
| Hematopoietic Stem Cells | Essential for self-renewal. pnas.org | Inhibits self-renewal capacity. pnas.org |
| Cancer Stem Cells | Increases self-renewal and suppresses differentiation. nih.gov | Eliminates drug-resistant cancer stem/tumor-initiating cells. nih.gov |
Effects on Cell Proliferation and Induction of Apoptosis
Beyond influencing cell fate decisions like differentiation and self-renewal, targeting the β-catenin/CBP interaction has direct consequences on cell number by modulating proliferation and apoptosis. mdpi.commdpi.com The β-catenin/CBP complex often drives the expression of genes that promote cell cycle progression and survival, such as Cyclin D1 and Survivin. mdpi.commdpi.com
In numerous cancer models, the use of β-catenin/CBP antagonists like ICG-001 has been shown to inhibit cell proliferation. mdpi.commdpi.com This effect is often linked to the downregulation of key proliferative genes. mdpi.com For instance, in osteosarcoma cells, ICG-001 treatment leads to a decrease in cell proliferation. mdpi.com Similarly, in colorectal cancer, these antagonists repress cell proliferation while promoting apoptosis. mdpi.com
The induction of apoptosis is another significant outcome of blocking the β-catenin/CBP interaction. By shifting the transcriptional balance towards p300, which is associated with pro-apoptotic pathways, these antagonists can trigger programmed cell death. mdpi.com A key mechanism involves the inhibition of anti-apoptotic proteins like Survivin. mdpi.com In colorectal cancer cells, treatment with ICG-001 inhibits Survivin expression and increases caspase activity, a hallmark of apoptosis. mdpi.com This dual effect of halting proliferation and actively inducing cell death makes β-catenin/CBP antagonists a compelling class of compounds for investigation in oncology. mdpi.comnih.gov
| Cancer Type | Effect on Proliferation | Effect on Apoptosis | Associated Molecular Changes |
| Colorectal Cancer | Inhibition of cell proliferation. mdpi.com | Potentiation of apoptosis. mdpi.com | Inhibition of Survivin expression, increased caspase activity. mdpi.com |
| Osteosarcoma | Decrease in cell proliferation. mdpi.com | Limited direct increase in apoptosis observed in some studies. mdpi.com | Downregulation of target genes like CYCLIN D1. mdpi.com |
| Pancreatic Cancer | Inhibition of tumor growth. nih.govmdpi.com | Sensitizes cancer cells to treatment-induced apoptosis. nih.gov | Suppression of Survivin. nih.gov |
| Soft Tissue Sarcomas | Suppression of cell viability/proliferation. nih.gov | Increased cell death rates. nih.gov | Downregulation of target genes CCND1 and CDC25A. nih.gov |
Functional Roles in Stem Cell Biology and Disease Models
Modulation of Somatic Stem Cell (SSC) Dynamics
In normal tissues, the Wnt/β-catenin signaling pathway is essential for maintaining the balance between self-renewal and differentiation of SSCs, which is crucial for tissue homeostasis and repair. nih.govnih.gov The specific interaction between β-catenin and CBP is thought to promote a state of "stemness" or self-renewal. nih.gov
The inhibition of the β-catenin/CBP interaction by compounds like ICG-001 does not deplete the normal SSC pool. nih.govnih.gov Instead, it appears to enforce or enhance the intrinsic preference of SSCs for asymmetric division. nih.govmdpi.com By blocking the CBP-dependent pro-self-renewal signals, the equilibrium shifts towards p300/β-catenin-mediated transcription, which promotes the initiation of a differentiation program in the daughter cell destined for that fate, while the other daughter cell is preserved as a stem cell within its niche. nih.govnih.govresearchgate.net This ensures that tissue regeneration can proceed without exhausting the vital stem cell reservoir. researchgate.net
The Wnt/β-catenin pathway is integral to the maintenance and repair of a wide array of tissues, including the intestines, skin, and hematopoietic system. nih.govnih.gov The pathway's activity is tightly regulated to ensure proper tissue function. nih.gov Antagonists of the CBP/β-catenin interaction have been shown to enhance wound healing and tissue repair processes. nih.gov This is likely achieved by promoting the timely differentiation of progenitor cells required for tissue regeneration, a process driven by the p300/β-catenin transcriptional program. nih.gov
| Cell Type | Division Type | Effect of beta-catenin/CBP-IN-1 | Outcome |
| Somatic Stem Cell (SSC) | Asymmetric | Enforces asymmetric division | Maintains stem cell pool, promotes tissue repair |
| Cancer Stem Cell (CSC) | Symmetric (preferential) | Forces symmetric differentiation | Eliminates cancer stem cells |
Targeting Cancer Stem Cells (CSCs)
In contrast to SSCs, cancer stem cells often exhibit a preference for symmetric division, which leads to the expansion of the CSC pool and tumor growth. nih.govmdpi.comnih.gov The aberrant activation of the Wnt/β-catenin pathway, and specifically the CBP/β-catenin interaction, is strongly implicated in maintaining the CSC phenotype. aacrjournals.org
A key therapeutic strategy leveraging this compound is the induction of forced symmetric differentiation in CSCs. nih.govnih.govresearchgate.net By inhibiting the CBP/β-catenin interaction, these antagonists compel CSCs to divide symmetrically into two daughter cells that are both committed to a differentiation pathway. nih.govresearchgate.net This process effectively and stochastically eliminates the self-renewing CSC population from the tumor, as the resulting differentiated cells have a limited proliferative capacity. nih.govresearchgate.net This approach represents a form of "differentiation therapy" that targets the root of tumor recurrence and therapy resistance. nih.govnih.gov
Cancer is often characterized by a loss of normal cellular identity, a phenomenon referred to as lineage infidelity. nih.gov CBP/β-catenin antagonists have been shown to have the potential to correct this. nih.gov By promoting a p300-driven differentiation program, these compounds can guide cancer cells towards a more differentiated and less malignant state, thereby restoring a degree of normal cellular behavior. nih.gov
The inhibition of the CBP/β-catenin interaction has a profound impact on various markers and characteristics associated with cancer stemness. Research in various cancer models, including pancreatic and breast cancer, has demonstrated that treatment with CBP/β-catenin inhibitors leads to:
A reversal of the stem cell phenotype, for instance, a change from a CD44+/CD24- (stem-like) to a CD24+ (more differentiated) profile in breast cancer cells. aacrjournals.org
Down-regulation of genes associated with the epithelial-to-mesenchymal transition (EMT), a process that generates cells with stem-like properties. aacrjournals.org
Suppression of key stemness-related genes such as Survivin. mdpi.comnih.gov
| Research Finding | Cancer Model | Effect of CBP/β-catenin Antagonist (e.g., ICG-001) |
| Reversal of stem cell phenotype | Breast Cancer | Change from CD44+/CD24- to CD24+ |
| Down-regulation of EMT genes | Breast Cancer | Decreased expression of S100A4, vimentin, CDH2 |
| Suppression of Survivin expression | Pancreatic Cancer, Circulating Tumor Cells | On-target reduction of Survivin/Birc5 mRNA |
| Elimination of drug-resistant CSCs | Pancreatic Cancer | Forced symmetric differentiation enhances chemotherapy sensitivity |
This targeted approach offers a promising avenue for cancer therapy by specifically eradicating the CSCs that drive tumor progression and resistance, while sparing normal somatic stem cells. nih.govmdpi.com
Preclinical Efficacy and Therapeutic Potential in Disease Models
Oncological Applications
In colorectal cancer (CRC) models, where mutations in the Wnt/β-catenin pathway are a primary driver of tumorigenesis, the inhibition of the β-catenin/CBP interaction has demonstrated significant therapeutic effects. The small molecule ICG-001 has been shown to down-regulate β-catenin/T-cell factor (TCF)-mediated transcription. pnas.org This inhibition selectively induces apoptosis in transformed colon cells while sparing normal cells. pnas.org
Preclinical studies using ICG-001 in CRC cell lines, such as SW480 and HCT-116, have shown a reduction in cell growth. pnas.org Furthermore, in vivo studies have substantiated these findings. In the Min mouse model and nude mouse xenograft models of colon cancer, ICG-001 has proven to be efficacious in reducing tumor burden. pnas.orgpnas.org Mechanistically, ICG-001 has been found to suppress the expression of MEIS1, a key factor in promoting cancer stem cell (CSC) properties and the malignancy of CRC. nih.govnih.gov This leads to an efficient inhibition of CRC stemness and metastasis. nih.govnih.gov In HCT116 tumor-bearing mice, treatment with ICG-001 significantly decreased the incidence of tumor formation in subsequent reinjection experiments, indicating a lasting reduction in self-renewal capacity. nih.gov Combination therapy studies have also shown that ICG-001 can act synergistically with other agents, such as Auranofin, to suppress the proliferation and metastasis of colon cancer in both in vitro and in vivo models. frontiersin.org
| Model System | Compound | Key Findings | Reference |
|---|---|---|---|
| SW480 & HCT-116 cell lines | ICG-001 | Inhibited cell growth and induced apoptosis. | pnas.org |
| Min mouse model | ICG-001 | Demonstrated efficacy in reducing tumor burden. | pnas.org |
| Nude mouse SW620 xenograft model | ICG-001 | Showed efficacy against colon cancer. | pnas.org |
| HCT116 tumor-bearing mice | ICG-001 | Decreased tumor formation incidence upon reinjection. | nih.gov |
| Subcutaneous xenograft and lung metastasis mice models | ICG-001 in combination with Auranofin | Synergistically inhibited tumor growth and metastasis. | frontiersin.org |
In pancreatic ductal adenocarcinoma (PDAC), a notoriously aggressive malignancy, targeting the β-catenin/CBP interaction has emerged as a promising therapeutic strategy. The inhibitor ICG-001 has been shown to sensitize pancreatic cancer cells and tumors to gemcitabine (B846), a standard-of-care chemotherapy. pnas.org This effect is associated with the elimination of drug-resistant cancer stem cells. pnas.org
Studies have demonstrated that ICG-001 disrupts the interaction between CBP and β-catenin in pancreatic cancer cells. aacrjournals.org This disruption leads to a significant inhibition of both anchorage-dependent and -independent growth of multiple PDAC cell lines. aacrjournals.org The primary mechanism of this growth inhibition is a robust induction of G1 cell-cycle arrest, rather than a strong apoptotic effect. aacrjournals.org In vivo, ICG-001 has been shown to prolong survival in an orthotopic xenograft model of PDAC, highlighting its potential as a therapeutic agent for this challenging disease. aacrjournals.org
| Model System | Compound | Key Findings | Reference |
|---|---|---|---|
| Human pancreatic cancer cells | ICG-001 | Sensitized cells to gemcitabine treatment. | pnas.org |
| Orthotopic mouse model of PDAC | ICG-001 | Sensitized tumors to gemcitabine and eliminated cancer stem cells. | pnas.org |
| PDAC cell lines (e.g., AsPC-1) | ICG-001 | Inhibited anchorage-dependent and -independent growth; induced G1 cell-cycle arrest. | aacrjournals.org |
| Orthotopic xenograft model of PDAC | ICG-001 | Significantly prolonged survival. | aacrjournals.org |
Triple-negative breast cancer (TNBC) is an aggressive subtype with limited treatment options. The CBP/β-catenin/FOXM1 transcriptional complex has been identified as a key driver of the cancer stem cell (CSC) phenotype and drug resistance in TNBC. Targeting this complex with ICG-001 has shown significant therapeutic potential in preclinical models.
In vitro and in vivo studies have demonstrated that ICG-001 can eliminate CSCs and sensitize TNBC tumors to chemotherapy. The use of ICG-001 disrupts the binding of CBP to β-catenin in TNBC cell lines, including MDA-MB-231, MDA-MB-468, and SUM149. This disruption leads to the downregulation of survivin, a key inhibitor of apoptosis.
| Model System | Compound | Key Findings | Reference |
|---|---|---|---|
| In vitro and in vivo TNBC models | ICG-001 | Eliminated cancer stem cells and sensitized tumors to chemotherapy. | |
| MDA-MB-231, MDA-MB-468, SUM149 cell lines | ICG-001 | Disrupted CBP/β-catenin binding and downregulated survivin. |
In the context of acute lymphoblastic leukemia (ALL), particularly in cases of drug resistance, targeting the β-catenin/CBP interaction has shown promise. The small-molecule inhibitor ICG-001 has been demonstrated to lead to the differentiation of pre-B ALL cells and a loss of their self-renewal capacity. researchgate.net
Treatment with ICG-001 results in the downregulation of survivin, an inhibitor-of-apoptosis protein, in primary ALL cells. researchgate.net Chromatin immunoprecipitation assays have confirmed that ICG-001 decreases the occupancy of CBP on the survivin promoter in primary ALL. researchgate.net In a NOD/SCID xenograft model using drug-resistant human pre-B ALL cells, the combination of ICG-001 with standard chemotherapy led to sustained survival in the treated mice, although the study was limited by a small sample size. aacrjournals.org
| Model System | Compound | Key Findings | Reference |
|---|---|---|---|
| Pre-B ALL cells | ICG-001 | Induced differentiation and loss of self-renewal capacity. | researchgate.net |
| Primary ALL cells | ICG-001 | Downregulated survivin expression. | researchgate.net |
| NOD/SCID xenograft model with drug-resistant pre-B ALL | ICG-001 in combination with chemotherapy | Sustained survival of treated mice. | aacrjournals.org |
In oral squamous cell carcinoma (OSCC) and the broader category of head and neck squamous cell carcinoma (HNSCC), the β-catenin/CBP signaling pathway plays a role in promoting aggressive cell phenotypes. Pharmacological inhibition of this complex has been shown to dramatically inhibit OSCC evolution in a syngeneic mouse model.
Treatment with small molecule inhibitors of β-catenin/CBP signaling, such as ICG-001 and E7386, leads to increased transcriptional expression of fucosyltransferases FUT2 and FUT3. mdpi.com This results in a concomitant increase in EGFR N-glycan antennary fucosylation, a post-translational modification that can impact receptor signaling. mdpi.com In a syngeneic mouse model of tobacco-associated oral carcinogenesis, the combination of a β-catenin/CBP inhibitor with anti-PD-1 immunotherapy resulted in a significant reduction in tumor volume compared to either monotherapy alone. youtube.com Furthermore, in HPV-positive HNSCC, high CBP expression is associated with better survival, and ICG-001 has shown promising antineoplastic potential. mdpi.com
| Model System | Compound | Key Findings | Reference |
|---|---|---|---|
| Syngeneic mouse model of OSCC | β-catenin/CBP inhibitor | Dramatically inhibited OSCC evolution. | youtube.com |
| Malignant human OSCC cells | ICG-001, E7386 | Increased expression of FUT2 and FUT3, leading to increased EGFR N-glycan antennary fucosylation. | mdpi.com |
| Syngeneic mouse model of tobacco-associated oral carcinogenesis | E7386 in combination with anti-PD-1 | Significantly reduced tumor volume. | youtube.com |
| HPV-positive HNSCC cells | ICG-001 | Demonstrated promising antineoplastic potential. | mdpi.com |
The role of β-catenin/CBP inhibition in osteosarcoma is complex, with studies reporting seemingly contradictory findings. On one hand, the inhibitor ICG-001 has been shown to strongly inhibit osteosarcoma cell proliferation in vitro by inducing a cell cycle blockade in the G0/G1 phase. nih.govnih.gov However, the same study surprisingly found that ICG-001 increased the migration of three different osteosarcoma cell lines in vitro. nih.govnih.gov
This pro-migratory effect was confirmed in an in vivo mouse model of osteosarcoma, where ICG-001 did not modulate primary tumor growth but significantly increased metastatic dissemination to the lungs. nih.govnih.gov In contrast, another study using PRI-724, a derivative of ICG-001, observed a decrease in cell proliferation and an inhibition of osteosarcoma cell migration in vitro. nih.gov These discrepancies may be attributable to differences in the specific compound used, dosage, and experimental conditions. Further research is needed to fully elucidate the therapeutic potential and risks of targeting the β-catenin/CBP interaction in osteosarcoma.
| Model System | Compound | Key Findings | Reference |
|---|---|---|---|
| Human osteosarcoma cell lines (KHOS, MG63, 143B) | ICG-001 | Inhibited cell proliferation (G0/G1 arrest) but increased cell migration in vitro. | nih.govnih.gov |
| Mouse model of osteosarcoma | ICG-001 | Did not affect primary tumor growth but significantly increased lung metastases. | nih.govnih.gov |
| Human osteosarcoma 143B cells | PRI-724 | Inhibited cell proliferation, migration, and invasion in vitro. | nih.gov |
Soft Tissue Sarcoma (STS) Models
The Wnt/β-catenin signaling pathway is implicated in the development and progression of soft tissue sarcomas (STS), a heterogeneous group of mesenchymal tumors. nih.govresearchgate.net Preclinical studies have demonstrated that inhibiting the β-catenin/CBP interaction can suppress cancer cell growth and survival in various STS subtypes.
The inhibitor PRI-724 has shown therapeutic potential in several STS cell lines and primary cultures. researchgate.netnih.gov Treatment with PRI-724 was found to reduce cell viability, disrupt the cell cycle, and promote apoptosis. researchgate.netnih.gov Mechanistically, this was associated with a decrease in TCF/β-catenin-mediated transcriptional activity, leading to the downregulation of target genes such as CCND1 (encoding Cyclin D1) and CDC25A. researchgate.net Similarly, the first-in-class inhibitor ICG-001 has been reported to decrease cell viability and trigger apoptosis in liposarcoma (LPS) cells. nih.gov
Further evidence supporting the targeting of this pathway comes from genetic models of synovial sarcoma (SyS), where deregulation of β-catenin is a consistent feature. mdpi.com In mouse models, the genetic loss of β-catenin was shown to dramatically inhibit the formation of synovial sarcomas, while the use of Wnt inhibitors successfully hampered SyS growth in vivo. mdpi.com These findings underscore the dependency of certain soft tissue sarcomas on the Wnt/β-catenin pathway and highlight the potential of β-catenin/CBP inhibitors as a therapeutic strategy.
| Compound | STS Model | Key Findings | Reference |
|---|---|---|---|
| PRI-724 | STS Cell Lines & Primary Cultures | Suppressed cell viability and proliferation; Increased apoptosis. | researchgate.net |
| PRI-724 | STS Cell Lines | Downregulated Wnt target genes CCND1 and CDC25A. | researchgate.net |
| ICG-001 | Liposarcoma (LPS) Cells | Reduced cell viability and induced apoptosis. | nih.gov |
| Genetic Inhibition | Synovial Sarcoma (SyS) Mouse Model | Genetic loss of β-catenin blocked tumorigenesis; Wnt inhibitors hampered tumor growth. | mdpi.com |
Other Preclinical Tumor Models with Activated Canonical Wnt Signaling
The efficacy of β-catenin/CBP inhibition has been evaluated in various other tumor models where the canonical Wnt pathway is aberrantly activated. These studies reveal a broad potential for this therapeutic approach across different cancer types.
In a xenograft model of drug-resistant human pre-B acute lymphoblastic leukemia (ALL), the combination of ICG-001 with standard chemotherapy (Vincristine, Dexamethasone, L-Asparaginase) was investigated. This approach is based on the rationale that selective suppression of CBP/β-catenin signaling could sensitize resistant leukemia cells to conventional treatments.
Studies on osteosarcoma, a common malignant bone tumor, have yielded complex results. In vitro, ICG-001 strongly inhibited the proliferation of human osteosarcoma cell lines by inducing a cell cycle blockade in the G0/G1 phase. nih.gov However, it also unexpectedly enhanced the migration of these cells. nih.gov When tested in a mouse model of osteosarcoma, ICG-001 did not reduce primary tumor growth but did significantly increase metastatic spread to the lungs, highlighting a potential deleterious effect in this specific cancer context. nih.gov
In models of germ cell tumors, PRI-724 demonstrated a dose-dependent sensitivity. mdpi.com Notably, a cisplatin-resistant embryonal carcinoma cell line showed increased sensitivity to PRI-724, with the inhibitor significantly decreasing cell viability. mdpi.com In xenograft models using these resistant cells, PRI-724 monotherapy exerted a significant anti-tumorigenic effect by decreasing tumor growth. mdpi.com
| Compound | Tumor Model | Model Type | Key Findings | Reference |
|---|---|---|---|---|
| ICG-001 | Acute Lymphoblastic Leukemia (ALL) | Xenograft (NOD/SCID mice) | Tested in combination with conventional chemotherapy to overcome drug resistance. | |
| ICG-001 | Osteosarcoma | In vitro (Human cell lines) | Strongly inhibited cell proliferation; induced G0/G1 cell cycle arrest. | nih.gov |
| ICG-001 | Osteosarcoma | In vivo (Mouse model) | Did not modulate primary tumor growth; significantly increased lung metastases. | nih.gov |
| PRI-724 | Germ Cell Tumor (Cisplatin-Resistant) | In vitro (NTERA-2 CisR cell line) | Significantly decreased cell viability (IC50 of 4.97 µM). | mdpi.com |
| PRI-724 | Germ Cell Tumor (Cisplatin-Resistant) | Xenograft (NTERA-2 CisR) | Showed significant anti-tumorigenic effect as a single agent. | mdpi.com |
Fibrotic Disease Applications
Aberrant activation of the Wnt/β-catenin signaling pathway is a recognized driver of fibrosis in multiple organs. pnas.org Consequently, inhibitors of the β-catenin/CBP interaction have been investigated as potential anti-fibrotic agents.
Pulmonary Fibrosis Models
In the well-established bleomycin-induced mouse model of pulmonary fibrosis, β-catenin signaling is activated following lung injury. pnas.org The administration of ICG-001 was shown to abrogate this signaling. pnas.org Research demonstrated that ICG-001 not only prevents the development of fibrosis when given concurrently with bleomycin but can also reverse established fibrosis when administered later. pnas.org This treatment significantly attenuated collagen deposition in the lungs. pnas.org Furthermore, ICG-001 treatment led to improved survival in the mouse model. pnas.org The second-generation inhibitor, PRI-724, has also been shown to ameliorate bleomycin-induced pulmonary fibrosis in mice, reinforcing the therapeutic potential of this strategy for lung fibrosis. axonmedchem.com
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| ICG-001 | Bleomycin-induced pulmonary fibrosis (mouse) | Prevents and reverses established fibrosis. | pnas.org |
| ICG-001 | Bleomycin-induced pulmonary fibrosis (mouse) | Significantly improved survival. | pnas.org |
| PRI-724 | Bleomycin-induced pulmonary fibrosis (mouse) | Ameliorated lung fibrosis. | axonmedchem.com |
Renal Fibrosis Models
In models of kidney disease, aberrant activation of β-catenin signaling is a feature of fibrotic kidneys. In a mouse model of obstructive nephropathy (unilateral ureteral obstruction), the inhibitor ICG-001 was shown to ameliorate renal interstitial fibrosis. Treatment with the inhibitor suppressed the renal expression of multiple fibrotic and pro-fibrotic markers, including fibronectin, collagen I, collagen III, α-smooth muscle actin (α-SMA), and Snail1. A key finding was that even late administration of ICG-001 effectively attenuated fibrotic lesions, suggesting a potential for reversing established kidney fibrosis.
Hepatic Fibrosis Models
The Wnt signaling pathway is also implicated in the pathogenesis of liver fibrosis. In a carbon tetrachloride (CCl4)-induced acute liver injury mouse model, ICG-001 treatment significantly attenuated collagen accumulation and the activation of hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver. nih.govutwente.nl The inhibitor also markedly reduced macrophage infiltration, intrahepatic inflammation, and angiogenesis. nih.govutwente.nl Further investigation revealed that ICG-001 suppressed the chemokine CXCL12, a paracrine factor regulated by Wnt signaling that promotes macrophage infiltration and angiogenesis. nih.gov PRI-724 has also demonstrated anti-fibrotic effects in various murine models of liver fibrosis. nih.gov
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| ICG-001 | CCl4-induced liver injury (mouse) | Significantly attenuated collagen accumulation and HSC activation. | utwente.nl |
| ICG-001 | CCl4-induced liver injury (mouse) | Drastically inhibited macrophage infiltration, inflammation, and angiogenesis. | nih.gov |
| ICG-001 | Activated HSCs (in vitro) | Suppressed stromal CXCL12 secretion. | nih.gov |
| PRI-724 | Various murine liver fibrosis models | Exhibited anti-fibrotic effects. | nih.gov |
Systemic Fibrosis Models
Systemic sclerosis (SSc) is a chronic autoimmune disease characterized by widespread fibrosis of the skin and internal organs. nih.gov Studies have shown that the Wnt/β-catenin signaling pathway is hyperactivated in skin biopsies from SSc patients, with increased nuclear accumulation of β-catenin observed in fibroblasts. nih.govnih.gov This accumulation is driven by an increased expression of Wnt proteins. nih.gov
The functional consequence of this pathway activation was demonstrated in mouse models. Mice with a fibroblast-specific stabilization of β-catenin rapidly developed prominent dermal fibrosis, characterized by skin thickening, collagen accumulation, and the differentiation of fibroblasts into myofibroblasts. nih.gov Conversely, the fibroblast-specific deletion of β-catenin was shown to inhibit experimental fibrosis. nih.gov While these studies utilized genetic manipulation rather than a specific β-catenin/CBP inhibitor, they provide a strong preclinical rationale for the therapeutic potential of such compounds in treating systemic fibrosis by identifying β-catenin as a key mediator of fibroblast activation and tissue fibrosis in SSc. nih.gov
Myocardial Infarction Models
In preclinical models of myocardial infarction, inhibition of the beta-catenin/CBP interaction has demonstrated significant therapeutic potential. nih.gov Treatment with the specific beta-catenin/CBP antagonist, ICG-001, has been shown to improve cardiac function following ischemic injury.
In a rat model of chronic myocardial infarction, administration of ICG-001 for 10 days after coronary artery occlusion led to a significant improvement in heart function. researchgate.net Specifically, the treatment resulted in an 8.4% increase in ejection fraction compared to control animals. researchgate.net This functional improvement is attributed to the modulation of Wnt signaling by ICG-001, which promotes the expression of genes beneficial for cardiac regeneration in epicardial cells. researchgate.net The inhibitor works by inducing a switch in beta-catenin's coactivator preference from CBP to p300, a mechanism shown to be important for the contribution of epicardial progenitors to the myocardium. researchgate.net
Furthermore, in a mouse model of heart failure induced by transverse aortic constriction, ICG-001 was found to prevent cardiac hypertrophy and fibrosis. nih.gov The protective effects of the inhibitor are linked to its ability to regulate the Wnt/beta-catenin signaling pathway, immune activation, and the inflammatory response involving macrophages. nih.gov These findings underscore the potential of beta-catenin/CBP inhibition as a therapeutic strategy to restore myocardial tissue and enhance cardiac function after a myocardial infarction. researchgate.net
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Rat Myocardial Infarction | ICG-001 | Significantly improved ejection fraction by 8.4% compared to controls. | researchgate.net |
| Mouse Heart Failure (Transverse Aortic Constriction) | ICG-001 | Prevented cardiac hypertrophy and fibrosis. | nih.gov |
Neurodevelopmental and Neurodegenerative Disease Applications
The modulation of the beta-catenin/CBP signaling pathway has shown considerable promise in preclinical models of neurodevelopmental and neurodegenerative diseases. nih.gov
Inhibition of the beta-catenin/CBP interaction has been demonstrated to rescue defects in neuronal differentiation. nih.gov The selective small-molecule inhibitor ICG-001, which specifically blocks the interaction between beta-catenin and CBP but not p300, can correct abnormalities in this process. nih.govpnas.org Dysregulation of TCF/beta-catenin signaling can lead to impaired neuronal differentiation and neurite outgrowth. pnas.org Treatment with ICG-001 has been shown to phenotypically rescue nerve growth factor (NGF)-induced neuronal differentiation in mutant cells. nih.govpnas.org This highlights the critical role of the TCF/beta-catenin signaling pathway in neurite outgrowth and neuronal differentiation. pnas.org It is proposed that an increase in TCF/beta-catenin/CBP-mediated transcription, and a failure to switch to TCF/beta-catenin/p300-mediated transcription, are key factors in reducing neuronal differentiation. nih.gov
The therapeutic potential of beta-catenin/CBP inhibition extends to models of familial Alzheimer's disease (FAD). A specific FAD-associated mutation in the presenilin-1 gene (PS-1/L286V) has been shown to cause a significant increase in TCF/beta-catenin transcription, which in turn prevents normal NGF-induced neuronal differentiation and neurite outgrowth in PC-12 cells. nih.govpnas.org
Treatment with the selective beta-catenin/CBP antagonist ICG-001 has been shown to correct these defects. nih.govpnas.org By specifically blocking the TCF/beta-catenin/CBP-mediated transcription, ICG-001 alleviates the detrimental effects of the mutant PS-1(L286V) on neuronal differentiation. pnas.org This suggests that increased TCF/beta-catenin/CBP-mediated transcription may contribute to a reduced rate of neuronal precursor differentiation in the brains of individuals with Alzheimer's disease. nih.gov
| Disease Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Neuronal Differentiation Defect Model | ICG-001 | Rescued NGF-induced neuronal differentiation and neurite outgrowth in mutant cells. | nih.govpnas.org |
| Familial Alzheimer's Disease (PS-1/L286V mutation) | ICG-001 | Corrected defects in neuronal differentiation caused by the FAD-associated mutation. | nih.govpnas.org |
Other Preclinical Disease and Injury Models
The therapeutic utility of inhibiting the beta-catenin/CBP interaction has been explored in a variety of other preclinical disease and injury models.
Antagonists of the beta-catenin/CBP interaction have demonstrated efficacy in models of neuro-development and -degeneration. nih.gov In the context of pediatric high-grade gliomas, the beta-catenin/CBP antagonist ICG-001 has been shown to inhibit tumor cell migration, invasion, and proliferation in vitro, as well as tumor growth in vivo. nih.gov Interestingly, these effects were observed even in glioma cells with minimal canonical Wnt-signaling activity, suggesting a mechanism of action that may be independent of this pathway. nih.gov This indicates that correcting a potential bias towards CBP/beta-catenin utilization could be a prophylactic strategy against neurodegeneration. nih.gov
The role of beta-catenin/CBP signaling in wound healing is complex, with studies showing both beneficial and detrimental effects of its modulation. In the context of airway epithelial repair, disrupting the beta-catenin/CBP signaling axis with ICG-001 was found to inhibit epithelial cell proliferation and migration. nih.gov This was associated with a downregulation of ITGβ1 and fibronectin expression. nih.gov
Conversely, in models of liver fibrosis, the beta-catenin/CBP inhibitor ICG-001 demonstrated anti-fibrotic effects. researchgate.net In vitro, ICG-001 inhibited fibrotic parameters, collagen contractility, and wound healing in activated hepatic stellate cells. researchgate.net In a mouse model of acute liver injury, ICG-001 significantly reduced collagen accumulation and the activation of hepatic stellate cells. researchgate.net Furthermore, in preclinical models of endometriosis, a condition characterized by fibrosis, ICG-001 inhibited cell proliferation, fibrogenesis, and cell migration, while promoting apoptosis in vitro and inhibiting the growth of endometriotic lesions in a mouse model. researchgate.net These findings suggest that the therapeutic effect of beta-catenin/CBP inhibition in wound healing and repair is context-dependent and may be particularly beneficial in fibrotic conditions.
Interactions with Other Biological Pathways and Synergistic Therapeutic Strategies
Crosstalk with Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The interaction between Wnt/β-catenin and NF-κB signaling is a critical nexus in inflammation and cancer. nih.gov The β-catenin/CBP complex plays a key role in modulating the activity of NF-κB, a master regulator of inflammatory responses.
Activation of the Wnt/β-catenin signaling pathway has been shown to selectively suppress the expression of a subset of proinflammatory NF-κB target genes induced by stimuli such as interleukin-1β (IL-1β). nih.govbiologists.com This inhibition is not a global shutdown of NF-κB activity but rather a nuanced regulation of specific gene sets. For instance, in human lung fibroblasts, Wnt-3A treatment significantly decreased the IL-1β-induced expression of IL1B, IL6, and CSF2, while the expression of ICAM1 and VCAM1 remained unaffected. biologists.com This selectivity suggests a precise mechanism of cross-regulation between the two pathways. The interaction of β-catenin with CBP appears to be central to this selective gene repression. biologists.com
| Gene | Effect of Wnt/β-catenin Activation on IL-1β-Induced Expression | Reference |
|---|---|---|
| IL1B | Decreased | biologists.com |
| IL6 | Decreased | biologists.com |
| CSF2 | Decreased | biologists.com |
| ICAM1 | No significant change | biologists.com |
| VCAM1 | No significant change | biologists.com |
The mechanism underlying the selective inhibition of NF-κB target genes involves the modulation of RelA, a key subunit of the NF-κB complex. Wnt/β-catenin signaling reduces the CBP-mediated acetylation of RelA. nih.govbiologists.com This is significant because the acetylation of RelA, particularly at lysine (B10760008) 314, is crucial for its ability to be recruited to the chromatin and activate the transcription of a specific subset of NF-κB-dependent genes. biologists.com
The binding of β-catenin to CBP appears to be the lynchpin of this regulatory process. While the interaction between RelA and CBP is not dependent on RelA acetylation, the formation of the β-catenin-CBP complex hinders the ability of the CBP-RelA complex to interact with chromatin. biologists.com This leads to a reduced recruitment of both RelA and CBP to the promoters of proinflammatory genes, ultimately suppressing their expression. biologists.com Chromatin immunoprecipitation (ChIP) assays have confirmed that Wnt-3A treatment inhibits the recruitment of acetylated RelA (at K314) to the promoters of IL1B and IL6. biologists.com
Modulation of the Tumor Microenvironment and Immune Cell Populations
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components. The Wnt/β-catenin signaling pathway is a key player in shaping the TME, often contributing to an immunosuppressive milieu that facilitates tumor progression and resistance to immunotherapy. nih.govnih.gov
Tumor-intrinsic Wnt/β-catenin signaling has been implicated in immune evasion by preventing the infiltration and function of T cells. nih.gov This can lead to resistance to immune checkpoint inhibitors. nih.gov The activation of β-catenin can reduce the production of chemokines like CCL5, which are necessary for recruiting CD103+ dendritic cells. nih.gov This, in turn, hampers antigen presentation and subsequent T-cell activation and tumor infiltration by CD8+ T cells. nih.gov However, the relationship between β-catenin expression and tumor-infiltrating lymphocytes (TILs) can be context-dependent. For example, in breast cancer, particularly in hormone receptor-negative subtypes, high levels of stromal TILs, including CD8+ T cells, have been associated with β-catenin overexpression. nih.gov
Wnt/β-catenin signaling plays a significant role in macrophage differentiation and polarization. frontiersin.org Aberrant activation of this pathway can influence the phenotype of macrophages within the TME. Specifically, Wnt/β-catenin signaling has been shown to promote the polarization of macrophages towards an M2-like phenotype, which is generally associated with wound healing and profibrotic responses but can also contribute to tumor progression and suppression of anti-tumor immunity. mdpi.comnih.gov Studies have shown that Wnt ligands can induce macrophage polarization towards an M2-like state. mdpi.com Furthermore, activation of Wnt/β-catenin signaling is essential for stimulating M2 macrophage polarization and proliferation in the context of renal fibrosis. mdpi.com Conversely, inhibiting Wnt/β-catenin signaling can attenuate M2 polarization. nih.gov Overexpression of β-catenin can also block monocyte-macrophage differentiation by antagonizing the transcription of genes targeted by PU.1, a key regulator of myeloid development. nih.gov
| Immune Cell Population | Effect of Activated Wnt/β-catenin Signaling | Reference |
|---|---|---|
| CD8+ T cells | Generally decreased infiltration and function (context-dependent) | nih.govnih.gov |
| CD4+ T cells | Negatively correlated with cancer stemness | nih.gov |
| M2 Macrophages | Promoted polarization and proliferation | mdpi.comnih.gov |
| Monocyte Differentiation | Blocked | nih.gov |
Synergistic Effects with Conventional Therapies
The modulation of the Wnt/β-catenin pathway, particularly through the use of CBP/β-catenin antagonists like ICG-001, has shown promise in enhancing the efficacy of conventional cancer therapies. nih.gov The Wnt/β-catenin signaling pathway is associated with resistance to radiation, cytotoxic chemotherapy, and targeted therapies. nih.gov
By forcing the differentiation of cancer stem cells (CSCs), which are often resistant to conventional treatments, CBP/β-catenin antagonists can render tumors more susceptible to these therapies. nih.govnih.gov This approach has demonstrated preclinical efficacy in various tumor models. nih.gov For example, the CBP/β-catenin antagonist ICG-001 has been shown to sensitize pancreatic cancer cells to gemcitabine (B846) treatment by eliminating drug-resistant cancer stem/tumor-initiating cells. nih.gov This effect was associated with the suppression of survivin, a direct target of CBP/β-catenin transcription. nih.govmdpi.com In triple-negative breast cancer, targeting the CBP/β-catenin/FOXM1 transcriptional complex with ICG-001 eliminated CSCs and sensitized tumors to chemotherapy. mdpi.comresearchgate.net
Furthermore, by modulating the tumor microenvironment and potentially overcoming immunotherapy resistance, CBP/β-catenin antagonists could be used in combination with immune checkpoint inhibitors to improve patient outcomes. nih.gov
Combination with Chemotherapeutic Agents (e.g., Gemcitabine, Doxorubicin (B1662922), Trabectedin)
Preclinical evidence strongly supports the combination of β-catenin/CBP inhibitors with conventional cytotoxic chemotherapies to enhance anti-tumor efficacy, particularly by targeting drug-resistant cancer stem cells (CSCs). nih.gov
Gemcitabine: In pancreatic ductal adenocarcinoma (PDAC) models, the CBP/β-catenin antagonist ICG-001 has been shown to sensitize cancer cells to gemcitabine. nih.govconsensus.appnih.gov Combination treatment in vitro dramatically decreased cell growth and viability compared to either agent alone. nih.gov In an orthotopic mouse model of PDAC, the combination of ICG-001 and gemcitabine significantly suppressed tumor growth more effectively than either monotherapy. nih.gov This enhanced effect is associated with the elimination of drug-resistant CSCs. mdpi.com A phase Ib clinical trial investigating PRI-724 (a derivative of ICG-001) with gemcitabine for advanced pancreatic adenocarcinoma found the combination to have a satisfactory clinical activity profile. researchgate.netascopubs.org
Doxorubicin: While direct studies combining a specific β-catenin/CBP inhibitor with doxorubicin are not extensively detailed in the provided results, the Wnt/β-catenin pathway is implicated in the cellular response to doxorubicin. For instance, Wnt3a/GSK3β/β-catenin signaling has been shown to modulate doxorubicin-associated memory deficits in breast cancer models. nih.gov Given that β-catenin/CBP inhibition can diminish cell proliferation, it holds a rationale for potentiating the cytotoxic effects of agents like doxorubicin, which are often resisted by proliferative cancer stem-like cells. mdpi.commdpi.com
Trabectedin (B1682994): This alkylating agent has been observed to reduce the nuclear translocation of β-catenin in adrenocortical carcinoma (ACC) cell models, which is a key step in Wnt pathway activation. researchgate.net The Wnt/β-catenin pathway is a major driver of ACC pathogenesis, and its inhibition via trabectedin provides a mechanism for its antineoplastic activity. researchgate.net Combining trabectedin with a β-catenin/CBP inhibitor could offer a dual-pronged attack on the Wnt signaling axis—one agent reducing nuclear β-catenin and the other modulating the activity of the remaining nuclear pool—though specific studies on this combination are needed. Trabectedin has shown synergistic effects when combined with other targeted inhibitors in uveal melanoma. nih.gov
| Combination Agent | β-Catenin/CBP Inhibitor | Cancer Model | Key Research Finding | Reference |
|---|---|---|---|---|
| Gemcitabine | ICG-001 | Pancreatic Cancer (In Vitro & In Vivo) | Dramatically decreased cell growth and suppressed tumor volume more effectively than single agents. nih.gov | nih.gov |
| Gemcitabine | PRI-724 | Advanced Pancreatic Adenocarcinoma (Phase Ib) | Combination demonstrated satisfactory clinical activity. researchgate.net | researchgate.net |
| Paclitaxel | ICG-001 | Triple Negative Breast Cancer (In Vitro) | Significantly reduced paclitaxel-resistant, CSC-like cells. nih.gov | nih.gov |
Combination with Tyrosine Kinase Inhibitors (TKIs)
Activation of the Wnt/β-catenin pathway is a known mechanism of resistance to tyrosine kinase inhibitors (TKIs) in cancers such as chronic myeloid leukemia (CML). nih.gov In CML cells, β-catenin preferentially recruits CBP over p300 to drive proliferation. nih.gov Inhibiting the β-catenin/CBP interaction facilitates the switch to β-catenin/p300-mediated signaling, which promotes cell differentiation. This approach is effective even in CML cells harboring TKI-resistant mutations like BCR-ABL-T315I. nih.gov Therefore, combining a β-catenin/CBP inhibitor with a TKI presents a logical strategy to overcome acquired resistance and eradicate residual disease.
Combination with Immunotherapies (e.g., Anti-PD-1 Antibodies)
The Wnt/β-catenin signaling pathway plays a significant role in creating an immunosuppressive tumor microenvironment, thereby mediating resistance to immunotherapies like immune checkpoint inhibitors. nih.govnih.gov Overactive β-catenin signaling is associated with the exclusion of T-cells from the tumor core and resistance to anti-PD-1 and anti-CTLA4 therapies. nih.govdntb.gov.ua
Inhibiting the β-catenin/CBP interaction can reverse this immune evasion.
In a mouse model of oral squamous cell carcinoma (OSCC), combination therapy with the β-catenin/CBP modulator E7386 and an anti-PD-1 antibody resulted in a significant tumor volume reduction of approximately 80% compared to control, an effect that surpassed either monotherapy. aacrjournals.org
Similarly, in a model of metastatic colon cancer, the combination of the CBP/β-catenin inhibitor PRI-724 with an anti-PD-L1 antibody decreased metastatic tumor growth in the liver. researchgate.net
The selective inhibitor E7386 has been shown to induce the infiltration of CD8-positive T-cells into tumor tissue and demonstrates synergistic anti-tumor activity when combined with an anti-PD-1 antibody in mouse mammary tumor models. nih.gov
This synergy is based on the principle that inhibiting tumor-intrinsic Wnt/β-catenin signaling can overcome immune evasion, allowing for effective T-cell and dendritic cell infiltration and function. nih.gov
| Combination Agent | β-Catenin/CBP Inhibitor | Cancer Model | Key Research Finding | Reference |
|---|---|---|---|---|
| Anti-PD-1 Antibody | E7386 | Oral Squamous Cell Carcinoma (Mouse Model) | Combination therapy led to an ~80% reduction in tumor volume, surpassing monotherapy. aacrjournals.org | aacrjournals.org |
| Anti-PD-L1 Antibody | PRI-724 | Metastatic Colon Cancer (Mouse Model) | Combination treatment decreased metastatic tumor growth in the liver. researchgate.net | researchgate.net |
| Anti-PD-1 Antibody | E7386 | Mammary Tumors (Mouse Model) | Induced infiltration of CD8+ T-cells and demonstrated synergistic anti-tumor activity. nih.gov | nih.gov |
Interaction with Histone Deacetylase Inhibitors (HDACis)
The interaction between β-catenin/CBP inhibitors and histone deacetylase inhibitors (HDACis) is complex. In colorectal cancer (CRC) cells, the HDACi butyrate (B1204436) can hyperactivate Wnt/β-catenin signaling, which is linked to the induction of apoptosis. nih.govresearchgate.net The small molecule inhibitor ICG-001, which specifically blocks the interaction between β-catenin and CBP, can abrogate the butyrate-induced increase in Wnt signaling activity. nih.gov This suggests that the pro-apoptotic effects of certain HDACis in CRC are mediated through the β-catenin/CBP axis. This interplay indicates that a β-catenin/CBP inhibitor could be used to modulate the cellular response to HDACis, potentially refining their therapeutic window or altering their mechanism of action depending on the cellular context.
Influence on Cellular Metabolism and Mitochondrial Function
The Wnt/β-catenin pathway is a crucial regulator of cellular metabolism and mitochondrial homeostasis. nih.gov β-catenin itself is important for maintaining mitochondrial function, including regulating the tricarboxylic acid (TCA) cycle, oxidative phosphorylation (OXPHOS), and fatty acid oxidation. nih.gov In hepatocytes, β-catenin deficiency leads to mitochondrial dysfunction and impaired ATP production. nih.gov
The differential use of CBP versus p300 coactivators by β-catenin directs distinct metabolic programs. The switch from CBP to p300 binding, induced by inhibitors like ICG-001, initiates differentiation, which is accompanied by significant metabolic changes. nih.gov Small molecule CBP/β-catenin antagonists are thought to regulate mitochondrial function and metabolism involved in the processes of differentiation and immune cell function. nih.gov Studies in breast cancer cells have shown that β-catenin knockdown affects mitochondrial biogenesis and leads to a metabolic shift from carbohydrate metabolism towards lipid metabolism. frontiersin.orgresearchgate.net This suggests that inhibiting the β-catenin/CBP interaction could reprogram cellular energy production, a strategy that could be exploited to target the metabolic vulnerabilities of cancer cells.
Interaction with YAP/TAZ Transcriptional Regulators
A significant point of crosstalk exists between the Wnt/β-catenin pathway and the Hippo pathway, primarily through the transcriptional regulators YAP and TAZ. YAP and TAZ are integral components of the β-catenin destruction complex in the cytoplasm. nih.govh1.co This complex serves as a cytoplasmic reservoir for YAP/TAZ.
Upon Wnt signaling activation, the destruction complex is inhibited, leading to the stabilization and nuclear accumulation of β-catenin. This process also displaces YAP/TAZ from the complex, allowing them to translocate to the nucleus and activate their own target genes. h1.co Therefore, Wnt pathway activation leads to the co-activation of both β-catenin and YAP/TAZ. nih.gov Given that β-catenin/CBP inhibitors function downstream by modulating the transcriptional output of nuclear β-catenin, their activity intersects with a cellular state where YAP/TAZ are also active. This intricate connection suggests that the ultimate cellular phenotype observed after treatment with a β-catenin/CBP inhibitor may be a composite result of modulating β-catenin/CBP-dependent genes and the concurrent, unaltered activity of the YAP/TAZ pathway.
Mechanisms of Resistance and Overcoming Therapeutic Challenges
Potential Intrinsic Resistance Mechanisms to CBP/β-catenin Antagonists
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a specific therapeutic agent from the outset of treatment. While some specific CBP/β-catenin antagonists have shown a promising safety profile and a lack of observed clinical resistance, likely due to the highly conserved and critical role of the N-terminus of CBP in stem cell maintenance, several potential mechanisms could theoretically confer intrinsic resistance. nih.gov
One primary mechanism of resistance to Wnt pathway inhibitors involves the cancer cells' ability to bypass their dependency on this signaling pathway. sciencedaily.com Mutations in genes downstream of the β-catenin/CBP interaction or in parallel signaling pathways can render the inhibition of this specific node ineffective. For instance, mutations in the FBXW7 gene have been identified as a cause of resistance to Wnt-blocking drugs in colorectal and pancreatic cancers. sciencedaily.com Such mutations can alter the cancer's "personality," making it no longer reliant on the Wnt pathway for its growth and survival. sciencedaily.com
Another potential mechanism involves the complex interplay and redundancy within cellular signaling. Cancer cells may adapt by upregulating alternative survival pathways to compensate for the inhibition of β-catenin/CBP signaling. The Wnt signaling cascade itself is intricate, with significant crosstalk with multiple other pathways, which presents a considerable obstacle in targeted therapy. nih.gov
Furthermore, the cellular context and the specific genetic landscape of the tumor can influence the response to CBP/β-catenin antagonists. The balance between the usage of CBP and its close homolog p300 as coactivators for β-catenin-mediated transcription is a critical factor. nih.gov Antagonists like ICG-001 selectively block the CBP/β-catenin interaction, which leads to an enhancement of p300/β-catenin-mediated transcription, promoting differentiation. nih.gov It is conceivable that tumors with an inherent preference for or an acquired ability to utilize p300-independent pathways for survival and proliferation might exhibit intrinsic resistance.
| Potential Intrinsic Resistance Mechanism | Description | Key Molecular Players | Reference |
| Pathway Bypass | Cancer cells develop mutations that make them independent of the Wnt/β-catenin signaling pathway for survival and proliferation. | FBXW7 | sciencedaily.com |
| Signaling Crosstalk and Redundancy | Upregulation of alternative survival pathways compensates for the inhibition of the β-catenin/CBP interaction. | Multiple signaling pathways | nih.gov |
| Coactivator Plasticity | Tumors may rely on transcriptional coactivators other than CBP or develop mechanisms to function without significant CBP/β-catenin signaling. | p300 | nih.gov |
Role of β-catenin/CBP in Multi-Drug Resistance (MDR1) Transcription
A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A key player in MDR is the P-glycoprotein (P-gp), encoded by the MDR1 gene (also known as ABCB1). nih.govnih.gov This protein functions as an ATP-dependent efflux pump, actively transporting chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and efficacy. nih.gov
Research has firmly established a crucial link between the Wnt/β-catenin signaling pathway and the transcriptional regulation of MDR1. nih.govnih.govingentaconnect.com The promoter region of the MDR1 gene contains multiple binding sites for the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. nih.govresearchgate.net When the Wnt pathway is activated, β-catenin translocates to the nucleus, where it forms a complex with TCF/LEF proteins. This complex then recruits transcriptional coactivators, prominently CBP, to the MDR1 promoter, forming a transcriptional "enhancesome" that drives the expression of P-gp. nih.govresearchgate.net
Studies have demonstrated that in doxorubicin-induced MDR cancer cells, the Wnt/β-catenin signaling pathway is constitutively activated. nih.gov In these cells, nuclear β-catenin specifically interacts with CBP in a MEK(1/2)/ERK(1/2) signal-dependent manner to drive MDR1 transcription. nih.gov This direct regulatory relationship has been confirmed through experiments where the specific knockdown of both β-catenin and CBP using RNA interference (RNAi) resulted in the abrogation of MDR1 transcription and a complete reversal of P-gp-dependent drug efflux. nih.govingentaconnect.com Consequently, the cancer cells' sensitivity to chemotherapeutic agents like doxorubicin (B1662922) was restored. nih.govingentaconnect.com
Pharmacological disruption of the CBP and β-catenin interaction also abolishes MDR1 transcription and its function. nih.gov This indicates that the CBP/β-catenin complex is a core and essential component for the expression of MDR1 and the resulting MDR phenotype. nih.govresearchgate.net The regulation of ABCB1 by the Wnt/β-catenin pathway has been observed across multiple cancer types, including chronic myeloid leukemia and colorectal cancer. nih.govnih.govmdpi.comnih.gov
| Cell Line Models | Key Findings | Reference |
| Doxorubicin-induced MDR cancer cells | Constitutively active Wnt/β-catenin signaling; nuclear β-catenin interacts with CBP to drive MDR1 transcription. | nih.gov |
| K562 and Lucena (K562/VCR) CML cells | β-catenin binds to the ABCB1 promoter, with more pronounced binding in the resistant cell line. Activation of the Wnt pathway increases ABCB1 mRNA levels. | nih.govnih.gov |
| Colorectal cancer cells | The c-Myc gene, a downstream target of Wnt/β-catenin signaling, regulates the expression of ABCB5, conferring resistance to 5-fluorouracil. | nih.gov |
Strategies for Enhancing Therapeutic Efficacy and Overcoming Resistance
Given the role of the β-catenin/CBP interaction in both tumorigenesis and drug resistance, several strategies are being explored to enhance the therapeutic efficacy of its inhibitors and to overcome resistance.
A primary strategy is the use of combination therapies . By pairing CBP/β-catenin antagonists with other anticancer agents, it is possible to target multiple vulnerabilities of cancer cells simultaneously.
Combination with Conventional Chemotherapy: CBP/β-catenin antagonists can re-sensitize drug-resistant cancer cells to conventional chemotherapy. nih.govaacrjournals.org For example, the small molecule ICG-001, which specifically disrupts the CBP/β-catenin interaction, has been shown to sensitize pancreatic cancer cells to gemcitabine (B846), leading to a dramatic decrease in tumor growth in preclinical models. nih.gov Similarly, in aggressive, stem-like breast cancer models, antagonizing CBP/β-catenin signaling has been proposed as a strategy to re-sensitize tumors to conventional therapies. aacrjournals.orgascopubs.org This approach is based on the principle of reversing MDR by inhibiting the transcription of the MDR1 gene.
Combination with Targeted Therapies: Combining CBP/β-catenin inhibitors with other targeted agents can create synergistic effects. Preclinical studies in head and neck squamous cell carcinoma have shown that combinations of the CBP/β-catenin inhibitor PRI-724 with inhibitors of other pathways, such as vismodegib (B1684315) (a Hedgehog pathway inhibitor) or erlotinib (B232) (an EGFR inhibitor), can synergistically inhibit cancer cell growth. mdpi.com
Combination with Immunotherapy: The Wnt/β-catenin signaling pathway has been implicated in creating an immune-excluded tumor microenvironment, which can lead to resistance to immune checkpoint inhibitors. nih.govnih.govmdpi.com Tumor-intrinsic Wnt/β-catenin signaling can prevent the infiltration of T-cells into the tumor. nih.gov Therefore, combining CBP/β-catenin antagonists with immunotherapies like anti-PD-1 or anti-PD-L1 antibodies could enhance the anti-tumor immune response. nih.govgoogle.com By forcing the differentiation of cancer stem cells, CBP/β-catenin antagonists may also reduce the immune-suppressive nature of the tumor, making it more susceptible to immunotherapy. nih.gov
Another key strategy focuses on targeting cancer stem cells (CSCs) . The β-catenin/CBP interaction is thought to be crucial for maintaining the "stemness" of both normal and cancer stem cells. nih.govmdpi.com CSCs are often resistant to conventional therapies and are believed to be a major cause of tumor recurrence. mdpi.com CBP/β-catenin antagonists can force the differentiation of CSCs, thereby eliminating this resistant population and preventing relapse. nih.govresearchgate.net This approach aims to eradicate the root of the tumor and its resistance mechanisms.
| Therapeutic Strategy | Rationale | Examples | Reference |
| Combination with Chemotherapy | Re-sensitizes drug-resistant tumors by inhibiting MDR1 transcription and targeting cancer stem cells. | ICG-001 + Gemcitabine (Pancreatic Cancer) | nih.govmdpi.com |
| Combination with Targeted Therapy | Achieves synergistic anti-cancer effects by simultaneously blocking multiple oncogenic pathways. | PRI-724 + Vismodegib or Erlotinib (Head and Neck Cancer) | mdpi.com |
| Combination with Immunotherapy | Overcomes immune evasion by modulating the tumor microenvironment and promoting T-cell infiltration. | CBP/β-catenin antagonists + Checkpoint inhibitors (e.g., anti-PD-1) | nih.govgoogle.com |
| Targeting Cancer Stem Cells | Eliminates the drug-resistant CSC population by inducing differentiation. | ICG-001 in various cancer models | nih.govmdpi.comresearchgate.net |
Advanced Methodologies and Research Techniques for Studying β Catenin/cbp Antagonists
Reporter Gene Assays for Wnt/β-catenin Activity
Reporter gene assays are a fundamental tool for quantifying the activity of the Wnt/β-catenin signaling pathway and assessing the efficacy of inhibitors like β-catenin/CBP-IN-1. These assays typically utilize a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites. When the Wnt pathway is active, nuclear β-catenin forms a complex with TCF/LEF transcription factors, driving the expression of the luciferase reporter.
A widely used system is the TOP/FOPflash assay. aacrjournals.org The TOPflash plasmid contains wild-type TCF/LEF binding sites, while the FOPflash plasmid contains mutated, non-functional binding sites and serves as a negative control to measure non-specific transcriptional activation. aacrjournals.org The ratio of TOPflash to FOPflash luciferase activity provides a specific measure of Wnt/β-catenin signaling.
Studies utilizing this methodology have demonstrated that β-catenin/CBP-IN-1 effectively inhibits Wnt/β-catenin signaling. For instance, in various cancer cell lines, treatment with ICG-001 leads to a dose-dependent decrease in TOPflash reporter activity, confirming its role as an antagonist of this pathway. nih.gov
Co-immunoprecipitation and Protein-Protein Interaction Studies
Co-immunoprecipitation (Co-IP) is a crucial technique for investigating protein-protein interactions within the cell. This method has been instrumental in confirming the direct interaction between β-catenin and CBP and in demonstrating the mechanism of action of β-catenin/CBP-IN-1.
In a typical Co-IP experiment to study this interaction, cell lysates are incubated with an antibody that specifically recognizes either β-catenin or CBP. The antibody-protein complex is then captured, and the immunoprecipitated proteins are analyzed by western blotting using an antibody against the putative interaction partner. Numerous studies have successfully used Co-IP to show that β-catenin and CBP are part of the same protein complex in the nucleus. aacrjournals.orgnih.govnih.gov
Crucially, Co-IP has been employed to validate that β-catenin/CBP-IN-1 disrupts the interaction between β-catenin and CBP. In pancreatic cancer cells, for example, immunoprecipitation of CBP followed by immunoblotting for β-catenin revealed a significant reduction in the amount of β-catenin associated with CBP after treatment with ICG-001. nih.gov This provides direct evidence that the compound's mechanism of action involves the physical separation of these two key transcriptional regulators.
Chromatin Immunoprecipitation (ChIP) and Epigenetic Landscape Analysis (e.g., H3K4me3)
Chromatin immunoprecipitation (ChIP) is a powerful technique used to identify the genomic regions where specific proteins, such as transcription factors and co-activators, bind. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), ChIP provides detailed insights into the regulation of gene expression.
In the context of Wnt/β-catenin signaling, ChIP has been used to demonstrate the recruitment of both β-catenin and CBP to the promoters of target genes. For instance, the co-occupancy of β-catenin and CBP has been observed at the promoters of genes like Cyclin D1 and c-Myc.
The application of ChIP in studies involving β-catenin/CBP-IN-1 has been particularly informative. Treatment with ICG-001 has been shown to reduce the occupancy of CBP at the promoters of Wnt target genes, such as the survivin promoter in primary acute lymphoblastic leukemia cells. nih.gov This directly demonstrates that the inhibitor blocks the recruitment of this critical co-activator to the chromatin.
Furthermore, ChIP-seq has been utilized to explore the impact of β-catenin/CBP-IN-1 on the epigenetic landscape. A key finding is the alteration of histone modifications associated with active gene transcription. For example, in head and neck squamous cell carcinoma (HNSCC), the β-catenin/CBP complex recruits the histone methyltransferase MLL1, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an active promoter mark. Treatment with a β-catenin/CBP inhibitor was shown to reduce H3K4me3 levels at the promoters of cancer stem cell-associated genes. biorxiv.org This indicates that β-catenin/CBP-IN-1 not only disrupts the transcriptional complex but also reverses the epigenetic marks associated with oncogenic gene expression.
| Finding | Technique | Model System | Reference |
| ICG-001 decreases H3K4me3 at promoters of stem cell-associated genes. | ChIP-qPCR | Mouse salivary gland tumors and human HNSCC cells | aacrjournals.org |
| The β-catenin/CBP complex recruits MLL1 to drive H3K4 trimethylation. | Not specified | Head and Neck Squamous Cell Carcinoma (HNSCC) | biorxiv.org |
| β-catenin and TCF4 co-occupy target genes. | ChIP-qPCR | HCT116 human colon cancer cells | pnas.org |
Transcriptomic and Proteomic Profiling Techniques (e.g., RNA-Seq, Single Cell Mass Cytometry (CyTOF))
To understand the global impact of inhibiting the β-catenin/CBP interaction, researchers employ transcriptomic and proteomic profiling techniques. These methods provide a broad overview of the changes in gene and protein expression following treatment with compounds like β-catenin/CBP-IN-1.
RNA-sequencing (RNA-Seq) and microarray analyses have been extensively used to identify the downstream gene targets affected by ICG-001. These studies have revealed that ICG-001 selectively modulates the expression of a subset of Wnt/β-catenin target genes. For example, transcriptomic profiling in various cancer cell lines has shown that ICG-001 downregulates the expression of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT), such as Survivin (BIRC5) and Cyclin D1. nih.govpnas.org Interestingly, some studies have reported that ICG-001 can also lead to the upregulation of certain genes, highlighting the complexity of the transcriptional response to inhibiting the β-catenin/CBP interaction.
Proteomic analyses , often performed using techniques like mass spectrometry or Western blotting, complement transcriptomic data by confirming that changes in mRNA levels translate to altered protein expression. These studies have corroborated the downregulation of key proteins like survivin and cyclin D1 following ICG-001 treatment. nih.govresearchgate.net Furthermore, proteomic approaches can uncover post-translational modifications and changes in protein complexes that are not apparent from transcriptomic data alone. For instance, a study in oral squamous cell carcinoma used mass spectrometry to reveal that inhibiting β-catenin/CBP signaling with ICG-001 alters the fucosylation status of the epidermal growth factor receptor (EGFR). rsc.org
Single Cell Mass Cytometry (CyTOF) is a more recent and powerful technology that allows for the simultaneous measurement of dozens of proteins in individual cells. nih.gov This technique combines flow cytometry with mass spectrometry, using antibodies tagged with heavy metal isotopes to achieve high-dimensional single-cell analysis. While specific studies detailing the use of CyTOF to analyze the effects of β-catenin/CBP-IN-1 are still emerging, this technology holds immense promise for dissecting the heterogeneous responses of different cell populations to β-catenin/CBP inhibition. CyTOF could be used to identify rare cell subpopulations that are particularly sensitive or resistant to the compound and to map the signaling pathways that are perturbed at the single-cell level.
In Vitro Cellular Models and In Vivo Animal Models (e.g., Xenograft, Syngeneic, Genetic Mouse Models)
A combination of in vitro and in vivo models is essential for comprehensively evaluating the therapeutic potential of β-catenin/CBP antagonists.
In Vitro Cellular Models: A wide range of cancer cell lines, primary cells, and three-dimensional (3D) organoid cultures are used to study the effects of β-catenin/CBP-IN-1 on cell proliferation, apoptosis, migration, and differentiation. These models are invaluable for initial screening, dose-response studies, and mechanistic investigations. For instance, the anti-proliferative and pro-apoptotic effects of ICG-001 have been demonstrated in numerous cancer cell lines. pnas.org
In Vivo Animal Models: To assess the efficacy and safety of β-catenin/CBP-IN-1 in a more complex biological system, various animal models are employed.
Future Research Directions and Unexplored Avenues
Elucidating Additional Uncharacterized Molecular Interactions and Signaling Crosstalk
While the primary mechanism of I-CBP112 involves the competitive inhibition of the β-catenin/CBP interaction, the broader consequences of this action on the cellular signaling network are not fully understood. CBP is a large protein with numerous interaction partners, suggesting that blocking its association with β-catenin could initiate a cascade of currently uncharacterized molecular events. nih.gov
Future investigations should focus on identifying novel binding partners for the β-catenin/CBP complex and understanding how I-CBP112 modulates these interactions. A key area of exploration is the crosstalk with other major signaling pathways. Research has indicated that β-catenin can influence NF-κB signaling by inhibiting CBP-mediated acetylation of the RelA subunit, thereby selectively suppressing proinflammatory gene expression. biologists.com Further studies are needed to dissect the precise mechanism of this anti-inflammatory effect.
Another identified point of crosstalk involves the LSD1 demethylase. In certain cancer cells, I-CBP112 was found to induce the recruitment of LSD1 to the promoters of ATP-binding cassette (ABC) transporter genes, leading to their repression. nih.govresearchgate.net This interaction suggests a novel mechanism for overcoming multidrug resistance and warrants further investigation into the interplay between CBP/β-catenin antagonism and epigenetic modifiers like LSD1. Additionally, the inhibition of the CBP/β-catenin complex has been shown to reduce cell proliferation dependent on the SHCBP1 protein, pointing towards another signaling axis that requires deeper exploration. mdpi.com
Investigating Broader Pleiotropic Effects Beyond Wnt Signaling
The therapeutic effects of CBP/β-catenin antagonists extend far beyond the canonical Wnt signaling pathway. nih.gov These pleiotropic effects are thought to arise from the fundamental role of CBP and its paralog p300 in regulating enhancers and super-enhancers, which control genes critical for cell identity. nih.gov Antagonizing the CBP/β-catenin interaction can rebalance (B12800153) the transcriptional equilibrium between CBP and p300, leading to wide-ranging physiological changes.
A significant unexplored avenue is the impact of these inhibitors on global chromatin architecture. A related inhibitor, ICG-001, was shown to induce widespread changes in the three-dimensional (3D) chromatin structure in pancreatic cancer cells, unexpectedly enriching for alterations in insulin (B600854) signaling genes. nih.gov This finding suggests that CBP/β-catenin antagonism can reprogram the epigenome in ways that are not immediately predictable from its role in Wnt signaling.
Further research should systematically map these pleiotropic effects across various cellular contexts. This includes investigating impacts on:
Metabolism: The potential to regulate mitochondrial function could be significant for diseases of aging. nih.gov
Fibrosis: Anti-fibrotic activity has been observed in models of HCV-induced cirrhosis, and the interaction with pathways like TGF-β and activin A should be explored. nih.govplos.org
Tissue Homeostasis and Regeneration: By promoting the differentiation of stem cells, these inhibitors could influence regenerative processes, as suggested by studies on skin rejuvenation where they affect collagen synthesis, inflammation, and epidermal regeneration. nih.govdermatologytimes.com
Exploring Novel Disease Applications Based on Molecular Mechanisms
The diverse molecular consequences of inhibiting the β-catenin/CBP interaction open up possibilities for novel therapeutic applications in a wide range of diseases.
Oncology: A primary area of promise is in overcoming multidrug resistance (MDR) in cancer. By repressing the transcription of key ABC transporters, I-CBP112 can sensitize cancer cells to conventional chemotherapy. nih.govresearchgate.netnih.gov This mechanism could be exploited in cancers like triple-negative breast cancer and non-small cell lung cancer. nih.gov Furthermore, its ability to impair the self-renewal of leukemic cells and synergize with other agents like JQ1 and doxorubicin (B1662922) suggests its potential in treating hematological malignancies. nih.govmedchemexpress.com
Neurodegenerative Disorders: Wnt/β-catenin signaling is crucial for neuronal development. The ability of specific CBP/β-catenin antagonists to correct defects in neuronal differentiation in preclinical models points to a potential therapeutic strategy for conditions like Alzheimer's disease. pnas.org
Diseases of Aging: By potentially maintaining the health of the somatic stem cell pool and promoting tissue regeneration, these antagonists could address age-related decline. nih.gov Applications in skin aging are being explored, focusing on improving skin texture and reducing pigmentation irregularities. dermatologytimes.com
The table below summarizes potential novel applications based on the molecular actions of β-catenin/CBP antagonism.
| Molecular Mechanism | Potential Disease Application | Supporting Findings |
| Repression of ABC transporter genes | Overcoming chemotherapy resistance in cancer | I-CBP112 decreased expression of ABC transporters, leading to higher intracellular drug concentrations in breast, lung, and hepatic cancer cell lines. nih.govresearchgate.netnih.govmdpi.com |
| Impairment of aberrant self-renewal | Leukemia therapy | I-CBP112 impaired clonogenic growth and induced differentiation in leukemic cell lines and primary AML cells. nih.gov |
| Correction of differentiation defects | Neurodegenerative diseases (e.g., Alzheimer's) | ICG-001 rescued defects in neuronal differentiation and neurite outgrowth in a cellular model of familial Alzheimer's disease. pnas.org |
| Regulation of stem cell fate | Diseases of aging, regenerative medicine | Antagonists can force the differentiation of stem cells, potentially maintaining the somatic stem cell pool and regenerating tissue. nih.gov |
| Anti-fibrotic activity | Liver cirrhosis and other fibrotic diseases | PRI-724, a related antagonist, showed encouraging anti-fibrotic activity in patients with HCV-induced cirrhosis. nih.gov |
Design and Optimization of Next-Generation β-catenin/CBP Antagonists
While I-CBP112 and related compounds like ICG-001 have proven to be valuable research tools and potential therapeutics, there is significant scope for the design of next-generation inhibitors with improved properties. The development of direct β-catenin inhibitors has been challenging, making the strategy of targeting its interaction with coactivators like CBP particularly attractive. nih.gov
Future design efforts should focus on several key areas:
Enhanced Specificity and Potency: Medicinal chemistry efforts can improve the binding affinity and selectivity for CBP over p300, or vice-versa, to fine-tune the biological response. The principles of structure-based drug design, including increasing hydrophobic interactions and optimizing hydrogen bonding, can be applied. nih.gov
Improved Pharmacokinetics: Optimization of drug-like properties, such as solubility, metabolic stability, and oral bioavailability, is crucial for clinical translation.
Targeting Different Interfaces: While ICG-001 targets the N-terminus of CBP, exploring inhibitors that bind to other sites on either β-catenin or CBP could yield compounds with different pharmacological profiles. The availability of co-crystal structures is often critical for the successful optimization of such inhibitors. nih.gov
The table below outlines key strategies for the development of next-generation antagonists.
| Strategy | Objective | Approach |
| Structure-Based Design | Increase potency and selectivity | Utilize co-crystal structures to guide modifications that enhance hydrophobic interactions, hydrogen bonding, and salt bridge formation with the target protein. nih.govnih.gov |
| Fragment-Based Screening | Identify novel chemical scaffolds | Screen libraries of small chemical fragments to find new starting points for inhibitor development. |
| Peptidomimetics | Mimic natural binding partners | Design small molecules or stapled peptides that mimic the binding domain of β-catenin or CBP to disrupt their interaction. nih.gov |
| Covalent Inhibition | Achieve durable target engagement | Design inhibitors that form a covalent bond with a non-catalytic residue at the target site for prolonged inhibition. |
Predictive Biomarkers for Response to β-catenin/CBP Antagonism
To maximize the clinical benefit of β-catenin/CBP antagonists and select patients most likely to respond, the identification and validation of predictive biomarkers are essential.
A leading candidate biomarker is the protein Survivin (BIRC5) . The expression of survivin is downregulated by CBP/β-catenin antagonists like ICG-001 and PRI-724. nih.govnih.gov Chromatin immunoprecipitation assays have confirmed that CBP occupies the survivin promoter, and this occupancy is reduced by inhibitor treatment. nih.gov Therefore, monitoring survivin levels in circulating tumor cells or tumor tissue could serve as a pharmacodynamic biomarker of target engagement and a predictive biomarker of response. nih.gov
Another potential set of biomarkers relates to the mechanism of overcoming drug resistance. The expression levels of ABC transporters , such as P-glycoprotein (encoded by the MDR1 gene), could predict which tumors might be re-sensitized to chemotherapy by a CBP/β-catenin inhibitor. nih.gov Tumors with high baseline expression of these transporters may be prime candidates for combination therapy.
Finally, the genetic background of the tumor could be predictive. Mutations in Wnt pathway components, such as RNF43 , that lead to pathway hyperactivation might identify tumors that are particularly dependent on β-catenin signaling and therefore more sensitive to its inhibition. nih.gov
| Biomarker Candidate | Rationale | Potential Use |
| Survivin (BIRC5) | A direct transcriptional target of the CBP/β-catenin complex; its expression is reduced by inhibitors. nih.govnih.gov | Pharmacodynamic marker of on-target activity; predictive marker for patient response. |
| ABC Transporters (e.g., MDR1/P-gp) | Expression is repressed by inhibitors, leading to reversal of multidrug resistance. nih.gov | Predictive marker for identifying patients who may benefit from combination therapy with chemotherapy. |
| Wnt Pathway Mutations (e.g., RNF43) | Indicate tumor dependence on the Wnt/β-catenin signaling pathway. nih.gov | Patient selection marker for identifying tumors most likely to respond to targeted therapy. |
| CK20 (KRT20) | Upregulated upon inhibitor treatment, indicating cell differentiation. nih.gov | Pharmacodynamic marker of desired biological effect (differentiation). |
Q & A
Basic: What is the molecular mechanism of beta-catenin/CBP-IN-1 in modulating Wnt/β-catenin signaling?
This compound selectively inhibits the interaction between β-catenin and CREB-binding protein (CBP), a critical step in the transcriptional activation of Wnt target genes. This disruption prevents the formation of the β-catenin-CBP complex, thereby blocking the recruitment of co-activators necessary for gene expression. Methodologically, this can be validated using co-immunoprecipitation (co-IP) to assess complex dissociation and luciferase reporter assays (e.g., TOPFlash) to measure transcriptional activity .
Basic: What experimental approaches are recommended to validate the efficacy of this compound in cellular models?
Key methods include:
- Co-IP and Western blotting to confirm disruption of β-catenin-CBP interactions.
- Quantitative PCR (qPCR) or RNA-seq to measure downstream Wnt target genes (e.g., c-MYC, AXIN2).
- Immunohistochemistry (IHC) with nuclear β-catenin scoring (e.g., 1+ to 4+ intensity scales) to assess pathway inhibition in tissue samples .
Advanced: How can researchers design studies to map the beta-catenin interactome in the presence of CBP-IN-1?
Use affinity purification coupled with mass spectrometry (AP-MS) in myogenic or cancer cell lines. For example:
- Employ GFP-Nanotrap systems to isolate β-catenin complexes .
- Apply Spot-Tag/Nanobody technology to reduce background binding, particularly for sensitive MS detection .
- Subtract known contaminants (e.g., α-catenin peptides) during data analysis to improve specificity .
Advanced: What in vivo models are suitable for testing the therapeutic efficacy of this compound?
- Xenograft models using APC-mutant or β-catenin-stabilized cancer cell lines (e.g., prostate or colorectal cancer) to monitor tumor growth suppression.
- Measure biomarkers like nuclear β-catenin (via IHC) and serum c-MYC levels (via ELISA) to correlate efficacy with pathway inhibition .
Advanced: How should researchers address contradictions in data when CBP-IN-1 shows variable effects in APC-mutant vs. β-catenin-mutant models?
- Mechanistic profiling : Compare downstream targets (e.g., c-MYC via qPCR) in both models. APC loss causes β-catenin stabilization, while β-catenin mutations bypass upstream regulation; CBP-IN-1 should inhibit both but may require dose adjustments .
- Phospho-specific assays : Use antibodies targeting β-catenin phosphorylation sites (e.g., GSK3β-mediated Ser33/37) to differentiate activation states .
Basic: How can researchers systematically review existing literature on beta-catenin/CBP inhibitors?
- Follow PRISMA guidelines for systematic reviews, focusing on PubMed/MEDLINE and EMBASE.
- Use PICO framework (Population: cancer models; Intervention: CBP-IN-1; Comparison: other Wnt inhibitors; Outcome: pathway suppression) to structure queries .
Advanced: What protocols optimize this compound treatment in primary cell cultures?
- Pre-test dose-response curves (0.1–10 µM) using luciferase reporters to identify IC50 values.
- Include positive controls (e.g., XAV939, a tankyrase inhibitor) and negative controls (DMSO vehicle).
- Document detailed methods in supplementary materials per Beilstein Journal guidelines .
Advanced: How can researchers evaluate combinatorial therapies involving this compound?
- Pair with p38 MAPK inhibitors (e.g., TAK-715) to target parallel pathways.
- Use synergy scoring (e.g., Chou-Talalay method) and validate with RNA-seq to identify cooperative gene regulation .
Basic: What strategies ensure specificity of this compound in high-throughput screens?
- Perform kinome profiling to rule off-target kinase inhibition.
- Use RNA interference (siRNA against β-catenin or CBP) as a genetic validation control .
Advanced: How can this compound be integrated into translational studies for biomarker discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
